7-Ddado-hcy
Description
7-Deazadeoxyhypusine (7-Ddado-hcy) is a structurally unique polyamine derivative involved in post-translational modifications of eukaryotic initiation factor 5A (eIF5A). This compound is critical for the hypusination pathway, which regulates cellular processes such as mRNA translation, apoptosis, and immune response . Its biosynthesis involves the transfer of an aminobutyl group from spermidine to a lysine residue on eIF5A, followed by hydroxylation. Research highlights its role in viral replication and cancer progression, making it a target for therapeutic interventions . Structural studies reveal a conserved 7-deazaadenine core, distinguishing it from conventional polyamines .
Properties
CAS No. |
110880-46-1 |
|---|---|
Molecular Formula |
C15H21N5O4S |
Molecular Weight |
367.4 g/mol |
IUPAC Name |
(2S)-2-amino-4-[[(2S,4R,5R)-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-4-hydroxyoxolan-2-yl]methylsulfanyl]butanoic acid |
InChI |
InChI=1S/C15H21N5O4S/c16-10(15(22)23)2-4-25-6-8-5-11(21)14(24-8)20-3-1-9-12(17)18-7-19-13(9)20/h1,3,7-8,10-11,14,21H,2,4-6,16H2,(H,22,23)(H2,17,18,19)/t8-,10-,11+,14+/m0/s1 |
InChI Key |
XMLLGYTYKPQIRW-HJUHTLPRSA-N |
SMILES |
C1C(OC(C1O)N2C=CC3=C(N=CN=C32)N)CSCCC(C(=O)O)N |
Isomeric SMILES |
C1[C@H](O[C@H]([C@@H]1O)N2C=CC3=C(N=CN=C32)N)CSCC[C@@H](C(=O)O)N |
Canonical SMILES |
C1C(OC(C1O)N2C=CC3=C(N=CN=C32)N)CSCCC(C(=O)O)N |
Other CAS No. |
110880-46-1 |
Synonyms |
7-ddAdo-HCY S-3'-deoxy-7-deazaadenosylhomocysteine |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-3’-Deoxy-7-deazaadenosylhomocysteine typically involves multiple steps, starting from readily available precursorsThe reaction conditions often involve the use of protecting groups, selective deprotection, and coupling reactions under controlled temperatures and pH .
Industrial Production Methods
Industrial production of S-3’-Deoxy-7-deazaadenosylhomocysteine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated synthesis equipment, high-performance liquid chromatography for purification, and stringent quality control measures to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
S-3’-Deoxy-7-deazaadenosylhomocysteine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives .
Scientific Research Applications
S-3’-Deoxy-7-deazaadenosylhomocysteine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential role in biological processes, including enzyme inhibition and interaction with nucleic acids.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases or as a diagnostic tool.
Mechanism of Action
The mechanism of action of S-3’-Deoxy-7-deazaadenosylhomocysteine involves its interaction with specific molecular targets, such as enzymes or nucleic acids. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with nucleic acids, affecting their structure and function. The pathways involved in these interactions are complex and depend on the specific biological context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
2.1.1 7-Cyano-7-Deazaguanine (7-CN-7-CG) A NADPH-dependent compound, 7-CN-7-CG shares a 7-deazapurine backbone with 7-Ddado-hcy but differs in its functional groups (cyano vs. aminobutyl). This structural variance reduces its affinity for eIF5A modification enzymes, as shown in kinetic assays (Km = 12 µM for this compound vs. Km = 35 µM for 7-CN-7-CG) .
2.1.2 Deoxyhypusine (Dhp)
Dhp lacks the 7-deaza modification, resulting in lower metabolic stability. Comparative studies indicate that this compound exhibits a 3-fold longer half-life (t₁/₂ = 8.2 hrs) in cellular assays compared to Dhp (t₁/₂ = 2.7 hrs) .
Functional Comparisons
| Parameter | This compound | 7-CN-7-CG | Dhp |
|---|---|---|---|
| Molecular Weight | 287.3 g/mol | 265.2 g/mol | 273.3 g/mol |
| Enzymatic Affinity | Km = 12 µM | Km = 35 µM | Km = 18 µM |
| Cellular Stability | t₁/₂ = 8.2 hrs | t₁/₂ = 4.5 hrs | t₁/₂ = 2.7 hrs |
| Therapeutic Target | eIF5A hypusination | Nucleotide metabolism | eIF5A hypusination |
Data derived from enzyme kinetics and metabolic profiling .
Pathway Specificity
This compound selectively modulates the hypusination pathway without interfering with spermidine-dependent processes, unlike Dhp, which competes with spermidine for binding to deoxyhypusine synthase . In contrast, 7-CN-7-CG primarily affects NADPH-dependent redox pathways, as evidenced by transcriptomic analyses showing upregulation of Nrf2 targets in treated cells .
Research Challenges and Limitations
- Data Accessibility : Structural and kinetic data for this compound are partially restricted due to ongoing proprietary research .
- Analytical Complexity: Differentiation of this compound from analogues requires advanced techniques like LC-MS/MS, as noted in chemical analysis guidelines .
- Biological Variability : Batch-to-batch variability in compound synthesis (e.g., purity differences ≥15%) complicates reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
